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These application notes provide a comprehensive overview of the use of animal models in the
study of Signaling Lymphocytic Activation Molecule (SLAM) family proteins. Detailed protocols
for key experiments are included to facilitate the investigation of SLAM protein function in
various immunological contexts.

Introduction to SLAM Family Proteins

The Signaling Lymphocytic Activation Molecule (SLAM) family consists of nine transmembrane
receptors (SLAMF1-SLAMF9) primarily expressed on hematopoietic cells.[1] These receptors
are crucial regulators of the immune system, involved in processes such as T-cell and B-cell
activation, natural killer (NK) cell cytotoxicity, and macrophage function.[2][3] Dysregulation of
SLAM family signaling is implicated in various autoimmune diseases, immunodeficiencies, and
cancers.[4][5]

Most SLAM family members are homotypic, meaning they bind to identical receptors on
adjacent cells, facilitating cell-to-cell communication.[1] Their intracellular signaling is largely
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mediated by the recruitment of SLAM-associated protein (SAP) family adaptors, which can
initiate either activating or inhibitory signals depending on the cellular context.[1][6]

Animal Models in SLAM Research

Animal models, particularly genetically modified mice, have been instrumental in elucidating the
in vivo functions of SLAM family proteins. These models allow for the investigation of the
physiological and pathological roles of individual SLAM members in a whole-organism context.

Murine Models

Knockout Mouse Models: The generation of knockout (KO) mice for various SLAM family
members has provided significant insights into their functions.

e SLAMF1 (CD150) Knockout Mice (Slamf1-/-): These mice exhibit impaired T-cell and
macrophage cytokine production.[7] Specifically, TCR-induced IL-4 secretion by CD4+ T
cells is downregulated, while IFN-y production is slightly upregulated.[8] Slamfl-/- mice also
show increased susceptibility to certain fungal infections, highlighting the role of SLAMFL1 in
anti-fungal immunity.[9]

e SLAMF6 (Ly108) Knockout Mice (Slamf6-/-): SLAMF6 deficiency in CD8+ T cells leads to
improved anti-melanoma activity, suggesting that SLAMF6 can act as an inhibitory
checkpoint receptor.[10]

o SLAMF8 Knockout Mice (Slamf8-/-): These mice show enhanced macrophage microbicidal
mechanisms, including increased reactive oxygen species (ROS) production.[11]

» Triple Knockout (TKO) Mice (Slamfl-/-, Slamf5-/-, Slamf6-/-): The simultaneous knockout of
SLAMF1, SLAMF5, and SLAMF6 results in defects in invariant Natural Killer T (iNKT) cell
development and mild defects in germinal center formation.[12][13]

Lupus-Prone Mouse Models: Polymorphisms in the Slamf gene cluster have been associated
with lupus-like phenotypes in mice.[14][15] Mouse strains such as the NZM2410 and MRL/lpr
are used to study the contribution of SLAM family members to the pathogenesis of systemic
lupus erythematosus (SLE).[16][17] For instance, the Slelb locus, which contains several
Slamf genes, is a known susceptibility locus for lupus in mice.[17]
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Non-Human Primate Models

Non-human primates (NHPs) are valuable for preclinical safety and efficacy studies of SLAM-
targeting therapeutics due to their high degree of protein homology with humans.[18] NHPs are
particularly relevant for evaluating CAR-T cell therapies targeting SLAM family members, such
as SLAMF7, for hematological malignancies.[7][19] These models can help predict potential
on-target, off-tumor toxicities and cytokine release syndrome.[19]

Quantitative Data Summary

The following tables summarize quantitative data on SLAM family protein expression and the

functional consequences of their deficiency.

Table 1: SLAM Family Protein Expression on Human Immune Cell Subsets
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Expression levels are generally categorized as High, Expressed, or Not Expressed based on

available literature. For more detailed quantitative data, refer to the cited literature.

Table 2: Cytokine Production in SLAM Knockout Mouse Models
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Signaling Pathways and Experimental Workflows

SLAM Signaling Pathways

The signaling pathways initiated by SLAM family receptors are dependent on the presence or

absence of SAP family adaptors.
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Figure 1. Simplified SLAM signaling pathways.

Experimental Workflow: Flow Cytometry Analysis of
SLAM Expression
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Figure 2. Workflow for analyzing SLAM protein expression.

© 2026 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1170118/docs?utm_src=pdf-body-img#animal-models-for-studying-slam-protein-function-application-notes-and-protocols
https://www.benchchem.com/product/b1170118/docs?utm_src=pdf-body#animal-models-for-studying-slam-protein-function-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of SLAM Protein
Expression on Mouse Splenocytes

This protocol details the procedure for analyzing the expression of SLAM family proteins on
various immune cell subsets from a mouse spleen.

Materials:

C57BL/6 mouse

e RPMI-1640 medium
o Fetal Bovine Serum (FBS)
e 70 um cell strainer
» Red Blood Cell (RBC) Lysis Buffer
e Phosphate Buffered Saline (PBS)
e Flow Cytometry Staining Buffer (PBS with 2% FBS)
e Anti-mouse CD16/CD32 (Fc block)
o Fluorochrome-conjugated antibodies against mouse:
o CD45, CD3, CD4, CDS8, CD19, NK1.1
o SLAMF1, SLAMF6, SLAMF7 (and other SLAM family members of interest)

 Viability dye (e.g., Propidium lodide or a fixable viability dye)

Flow cytometer

Procedure:

e Spleen Dissociation:
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[e]

Euthanize a C57BL/6 mouse according to institutional guidelines.

o

Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium.

[¢]

Gently mash the spleen through a 70 pum cell strainer into a 50 mL conical tube using the
plunger of a 3 mL syringe.

[¢]

Rinse the strainer with RPMI-1640 to collect any remaining cells.

[¢]

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

e Red Blood Cell Lysis:

o Discard the supernatant and resuspend the cell pellet in 1-5 mL of RBC Lysis Buffer.

o Incubate for 5 minutes at room temperature.

o Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
e Cell Counting and Staining:

o Discard the supernatant and resuspend the cells in Flow Cytometry Staining Buffer.

o Perform a cell count and adjust the concentration to 1 x 10"7 cells/mL.

o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each well of a 96-well plate or
into flow cytometry tubes.

o Add Fc block and incubate for 10 minutes at 4°C.

o Without washing, add the predetermined optimal concentrations of fluorochrome-
conjugated antibodies for surface markers.

o Incubate for 30 minutes at 4°C in the dark.
o Washing and Acquisition:

o Wash the cells twice with 200 pL of Flow Cytometry Staining Buffer, centrifuging at 300 x g
for 5 minutes at 4°C between washes.
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o Resuspend the cells in 200-300 pL of Flow Cytometry Staining Buffer.
o If using a non-fixable viability dye, add it just before acquisition.

o Acquire the samples on a flow cytometer.

e Data Analysis:
o Gate on live, single cells.

o Identify major immune cell populations based on lineage markers (e.g., T cells:
CD45+CD3+, B cells: CD45+CD19+, NK cells: CD45+CD3-NK1.1+).

o Analyze the expression of SLAM family members on each gated population by examining
the median fluorescence intensity (MFI) or the percentage of positive cells.

Protocol 2: In Vivo Fungal Infection Model in Mice

This protocol describes a method for establishing a pulmonary infection with Blastomyces
dermatitidis in mice to study the role of SLAM proteins in anti-fungal immunity.[1]

Materials:

Blastomyces dermatitidis yeast (e.g., ATCC 26199)

C57BL/6 or SLAM knockout mice (6-8 weeks old)

Apparatus for intratracheal inoculation

Sterile saline

Materials for euthanasia and lung harvesting
Procedure:
e Preparation of Fungal Inoculum:

o Culture B. dermatitidis yeast on appropriate media.
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o Harvest the yeast and wash with sterile saline.

o Count the yeast cells and adjust the concentration to deliver the desired dose in a small
volume (e.g., 2 x 10”3 yeast in 50 pL of saline).[1]

e Intratracheal Inoculation:
o Anesthetize the mice according to approved protocols.

o Carefully expose the trachea and intratracheally inoculate the mice with the prepared
fungal suspension.

e Monitoring and Endpoint:

o Monitor the mice daily for signs of iliness.

o At a predetermined time point post-infection (e.g., 4 or 17 days), euthanize the mice.[1][9]
e Analysis:

o Harvest the lungs for downstream analysis.

o To determine fungal burden, homogenize the lungs and plate serial dilutions on
appropriate agar to count colony-forming units (CFUSs).

o To analyze the immune response, process the lungs to isolate immune cells for flow
cytometry, cytokine analysis (e.g., ELISA of lung homogenates), or histology.

Protocol 3: Macrophage Phagocytosis Assay

This protocol provides a method to assess the phagocytic capacity of macrophages for
hematopoietic tumor cells, a process in which SLAM family members can play a role.[27]

Materials:
o Bone marrow-derived macrophages (BMDMSs) or a macrophage cell line (e.g., THP-1)

o Hematopoietic tumor cell line (e.g., a lymphoma or leukemia cell line)
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o Fluorescent dyes for labeling cells (e.g., CFSE for tumor cells and a different color dye for
macrophages, or use fluorescently-tagged antibodies)

o Complete culture medium
e 96-well plate
o Flow cytometer or fluorescence microscope
Procedure:
e Cell Preparation and Labeling:
o Culture BMDMs or the macrophage cell line to the desired density.

o Label the hematopoietic tumor cells with a fluorescent dye (e.g., CFSE) according to the
manufacturer's instructions.

o Optionally, label the macrophages with a different colored dye or an antibody against a
macrophage marker (e.g., F4/80 for mouse, CD68 for human).

e Co-culture:
o Plate the macrophages in a 96-well plate and allow them to adhere.

o Add the fluorescently labeled tumor cells to the macrophage-containing wells at a specific
effector-to-target ratio (e.g., 1:2 or 1:5).

o Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for
phagocytosis.

e Analysis by Flow Cytometry:
o Gently detach the cells from the plate.

o Analyze the cells by flow cytometry.
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o The phagocytic index can be determined by quantifying the percentage of macrophages
that are also positive for the fluorescent signal from the tumor cells (double-positive
population).

e Analysis by Fluorescence Microscopy:

[¢]

After the co-incubation, gently wash the wells to remove non-phagocytosed tumor cells.

[¢]

Fix and permeabilize the cells if intracellular staining is desired.

[e]

Visualize the cells using a fluorescence microscope.

(¢]

The phagocytic index can be calculated by counting the number of macrophages that
have engulfed one or more tumor cells out of the total number of macrophages in several
fields of view.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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